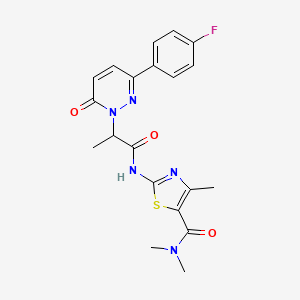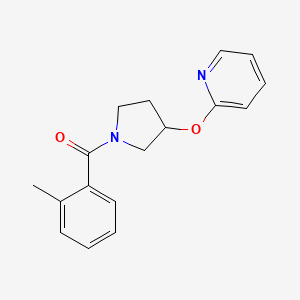
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by the pyrrolidine ring. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Wirkmechanismus
The mechanism of action of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In neurological disorders, it has been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone in lab experiments include its high yield and purity, its potential use in various scientific research applications, and its ability to act as a scaffold for the development of new drugs. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone. These include:
1. Further research to fully understand its mechanism of action in cancer cells and neurological disorders.
2. Development of new drugs based on the scaffold of this compound.
3. Study of its potential use in the treatment of other diseases.
4. Investigation of its potential use in combination with other drugs or therapies.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is simple, and it has high yield and purity. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone involves the reaction of 2-pyridinecarboxaldehyde with o-toluidine and pyrrolidine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the product is high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
- (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone zeigt ein reiches photophysikalisches Verhalten, einschließlich anregungsabhängiger Fluoreszenz und Phosphoreszenz. Die Untersuchung seiner Eigenschaften in gemischten Filmen und kristallinen Phasen kann zu Anwendungen in organischen Leuchtdioden (OLEDs) und Sensoren führen .
- Forscher können this compound als Baustein für die Synthese neuartiger heterocyclischer Verbindungen verwenden. Durch die Einführung verschiedener Substituenten können sie Bibliotheken mit potentiellen biologischen Aktivitäten erstellen .
Photophysik und Organische Elektronik
Heterocyclische Synthese und Bibliotheksdesign
Eigenschaften
IUPAC Name |
(2-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-2-3-7-15(13)17(20)19-11-9-14(12-19)21-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYBEFPKIBDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

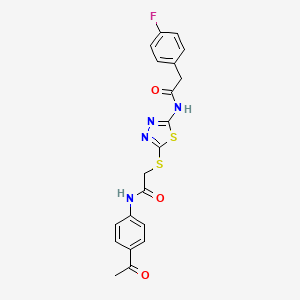
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)

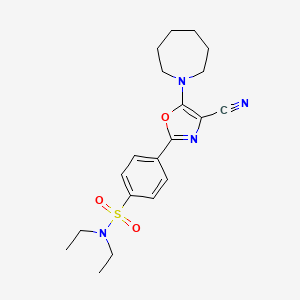
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)
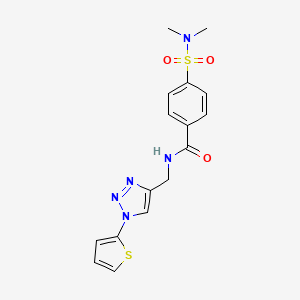
![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)
![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)
![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)
